Lipophilicity: Meta-Bromo Advantage
The meta‑bromophenyl oxan‑4‑amine hydrochloride (parent ion) exhibits a computed LogP of 2.8353 . In contrast, the para‑bromo positional isomer (free base, CAS 1094283‑04‑1) registers a significantly higher LogP of 3.1138 . The 3‑chloro analogue (free base, CAS 1017451‑67‑0) is expected to have an even lower LogP based on the smaller atomic radius and reduced polarizability of chlorine [1]. This 0.28 log‑unit difference (ΔLogP = 0.28) between meta‑ and para‑bromo isomers translates to a nearly two‑fold variation in partition coefficient, which can meaningfully alter membrane permeability, off‑target protein binding, and chromatographic retention time in preparative purification.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.8353 (hydrochloride parent) |
| Comparator Or Baseline | 4-(4-Bromophenyl)oxan-4-amine free base: 3.1138 |
| Quantified Difference | ΔLogP = 0.28 (target 20% lower) |
| Conditions | Computed LogP using standard cheminformatics algorithms (source: Leyan and ChemSrc databases) |
Why This Matters
A 0.28 LogP difference directly impacts downstream ADME predictions and preparative chromatography, making the meta‑bromo regioisomer a distinct tool rather than an interchangeable bromophenyl source.
- [1] Cavallo, G.; Metrangolo, P.; Milani, R.; Pilati, T.; Priimagi, A.; Resnati, G.; Terraneo, G. The Halogen Bond. Chem. Rev. 2016, 116, 2478‑2601. View Source
